6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione
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Overview
Description
The compound “6-(2-Chloro-5-nitrophenyl)benzodbenzazepine-5,7-dione” is a benzazepine derivative. Benzazepines are seven-membered heterocyclic compounds containing nitrogen. They form the core structure of many pharmaceutical drugs, including some benzodiazepines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzazepine core, with a nitro group (-NO2) and a chloro group (-Cl) attached to the phenyl ring. The dione indicates the presence of two carbonyl groups (C=O) in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Dopaminergic Activity
Substituted benzazepines have been synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds demonstrate dopaminergic activity by affecting renal blood flow and showing central activity through rotational effects in rats and stimulation of rat striatal adenylate cyclase. The structural modifications, such as hydroxyl groups on the phenyl group or substitutions with chloro, methyl, or trifluoromethyl groups, significantly influence their dopaminergic activity (Pfeiffer et al., 1982).
Antitumor Evaluation
Novel derivatives of benzothiazoles have been synthesized and evaluated for their cytostatic activities against various malignant human cell lines. These compounds, featuring different substituents like amino, dimethylamino, or fluoro on the phenyl ring, demonstrated significant cytostatic activities, suggesting potential applications in cancer research (Racané et al., 2006).
Spectroscopic and Quantum Chemical Studies
The molecular geometry, vibrational frequencies, and electronic properties of related benzodiazepine compounds have been elucidated using quantum chemical calculations. These studies provide insights into the charge transfer within molecules and identify potential sites for electrophilic and nucleophilic attacks, contributing to the understanding of their reactivity and interactions (Sylaja et al., 2016).
Synthetic Utilization
Research on the synthetic utilization of polynitroaromatic compounds has led to the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, showcasing methodologies for nucleophilic displacement of nitro groups and highlighting the versatility of these frameworks in synthesizing compounds with potential pharmaceutical applications (Samet et al., 2005).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, benzazepine derivatives like benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Future Directions
Properties
IUPAC Name |
6-(2-chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O4/c21-17-10-9-12(23(26)27)11-18(17)22-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(22)25/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDPXZACBPFSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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